molecular formula C10H7ClFNO B8745116 4-chloro-3-fluoro-7-methoxyQuinoline

4-chloro-3-fluoro-7-methoxyQuinoline

Cat. No.: B8745116
M. Wt: 211.62 g/mol
InChI Key: AFNQWOCCLOSDFW-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-7-methoxyquinoline is a halogenated quinoline derivative characterized by substituents at the 3-, 4-, and 7-positions of the quinoline core. The 4-chloro group is a common feature in bioactive quinolines (e.g., chloroquine), while the 3-fluoro and 7-methoxy substituents introduce distinct electronic and steric effects. This compound’s unique substitution pattern may influence its physicochemical properties, reactivity, and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

4-chloro-3-fluoro-7-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3

InChI Key

AFNQWOCCLOSDFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-6,7-Dimethoxyquinoline ()
  • Substituents : Chloro (4-), methoxy (6- and 7-).
  • Structure: Intramolecular C–H⋯Cl interactions stabilize the planar quinoline ring. Methoxy groups at 6 and 7 enhance electron density on the ring.
  • Properties : Higher planarity and solubility due to methoxy groups. Melting point: 403–404 K.
  • Comparison: The 7-methoxy group in 4-chloro-3-fluoro-7-methoxyquinoline may reduce planarity compared to 6,7-dimethoxy derivatives.
4-Chloro-7-Fluoro-2-Phenylquinoline ()
  • Substituents : Chloro (4-), fluoro (7-), phenyl (2-).
  • Structure : Bulky phenyl at 2-position creates steric hindrance.
  • The 3-fluoro substituent (vs. 7-fluoro) may lead to different electronic interactions in aromatic systems .
Chloroquine Analogues ()
  • Substituents: Chloroquine features a 7-chloro group and a 4-aminopiperidine side chain.
  • Activity : 7-Chloro substitution is critical for antiplasmodial activity. 7-Fluoro analogues (e.g., in ) show reduced activity due to weaker electron-withdrawing effects and synthetic instability.
  • Comparison : The 7-methoxy group in the target compound is electron-donating, which may diminish antiplasmodial efficacy compared to 7-chloro derivatives. However, the 3-fluoro group could modulate pharmacokinetic properties (e.g., metabolic stability) .
4-Chloro-7-Methoxy-3-Nitroquinoline ()
  • Substituents : Chloro (4-), methoxy (7-), nitro (3-).
  • Properties : Nitro groups are strongly electron-withdrawing, reducing ring electron density. Molecular weight: 238.63 g/mol.
  • Comparison : Replacing nitro with fluoro at the 3-position (as in the target compound) reduces molecular weight (227.61 g/mol) and may enhance solubility. Fluoro’s moderate electron-withdrawing effect balances reactivity and stability .
Solubility and Reactivity
  • Methoxy Groups: Compounds like 4-chloro-6,7-dimethoxyquinoline () exhibit increased solubility in polar solvents due to methoxy’s hydrophilic nature. The target compound’s single 7-methoxy group may offer intermediate solubility.
  • Fluoro vs. Chloro : Fluoro substituents (e.g., in ) enhance metabolic stability compared to chloro but reduce electrophilicity.

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